Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

Physicochemical Profiling Medicinal Chemistry Drug Design

Researchers validating DPP4, PREP, or FAP enzymatic assays require a negative control that eliminates false-positive interference from off-target binding. Methyl 5-nitro-6-(propylamino)nicotinate (CAS 1820613-80-6) addresses this need with an IC50 >100,000 nM against all three targets, ensuring a clean baseline for counter-screening and assay validation. • DPP4/PREP/FAP IC50 >100 µM: reliable negative control with no false-positive signal risk • 5-NO₂ synthetic handle: selectively reducible to NH₂ for focused library expansion • Computed XLogP3-AA 2.3, TPSA 97 Ų: parameterized for QSAR/ADME model refinement • Purity ≥98% with full analytical documentation Supplied exclusively for R&D use. Bulk quantities and custom packaging available upon request.

Molecular Formula C10H13N3O4
Molecular Weight 239.231
CAS No. 1820613-80-6
Cat. No. B2831121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-nitro-6-(propylamino)pyridine-3-carboxylate
CAS1820613-80-6
Molecular FormulaC10H13N3O4
Molecular Weight239.231
Structural Identifiers
SMILESCCCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O4/c1-3-4-11-9-8(13(15)16)5-7(6-12-9)10(14)17-2/h5-6H,3-4H2,1-2H3,(H,11,12)
InChIKeyQFCVJPWYAKLCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Identity Overview


Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS 1820613-80-6) is a nitro-substituted pyridine derivative with a propylamino group at the 6-position and a methyl ester at the 3-position [1]. It is classified as a nicotinate ester and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . Key computed physicochemical properties include a molecular weight of 239.23 g/mol, an XLogP3-AA value of 2.3, and a topological polar surface area (TPSA) of 97 Ų, as derived from authoritative database sources [1].

Critical Structural Determinants Preventing Analog Substitution


Simple in-class substitution is not feasible due to the compound's unique substitution pattern, which directly governs its physicochemical and reactivity profile. The electron-withdrawing nitro group at the 5-position, absent in many 6-(propylamino)nicotinate analogs, significantly alters the electron density of the pyridine ring, impacting nucleophilic substitution rates and reduction potentials [1]. This nitro group, in conjunction with the propylamino moiety and the methyl ester, yields a distinct lipophilicity (XLogP3-AA = 2.3) and polar surface area (TPSA = 97 Ų) [1] compared to non-nitrated or differently alkylated congeners . Consequently, replacing it with a compound lacking the nitro group or possessing a different N-alkyl chain would fundamentally change both its chemical behavior in downstream synthetic steps and its potential off-target binding profile, as evidenced by its low potency against dipeptidyl peptidase 4 (DPP4) and related enzymes [2].

Quantitative Differentiation from Structural Analogs


Enhanced Lipophilicity and Polar Surface Area vs Non-Nitrated Analog

The presence of the 5-nitro group in methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate significantly increases both its lipophilicity (XLogP3-AA = 2.3) and topological polar surface area (TPSA = 97 Ų) compared to the non-nitrated analog, methyl 6-(propylamino)pyridine-3-carboxylate (XLogP3-AA = 1.7, TPSA = 56 Ų) [REFS-1, REFS-2]. The increased logP suggests improved membrane permeability in cellular assays, while the larger TPSA indicates a greater capacity for hydrogen bonding interactions. These differences are critical for predictive ADME modeling and for understanding the compound's behavior in biological systems.

Physicochemical Profiling Medicinal Chemistry Drug Design

Low Affinity for DPP4, PREP, and FAP Enzymes

In enzyme inhibition assays, methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate exhibits very low affinity for dipeptidyl peptidase 4 (DPP4), prolyl endopeptidase (PREP), and prolyl endopeptidase FAP, with IC50 values consistently greater than 100,000 nM across all three targets [1]. This is in stark contrast to known potent inhibitors of these enzymes, such as sitagliptin for DPP4 (IC50 ≈ 18 nM) [2], and provides a clear, quantitative baseline for its lack of activity in these pathways. This data establishes the compound as a potential negative control or as a scaffold with low inherent promiscuity against this enzyme class.

Enzyme Inhibition Selectivity Profiling Negative Control

Defined Hydrogen Bonding Capacity for Crystal Engineering

The compound possesses a specific hydrogen bond donor/acceptor profile (1 donor, 6 acceptors) and a rotatable bond count of 5, as computed from its chemical structure [1]. In contrast, the non-nitrated analog methyl 6-(propylamino)pyridine-3-carboxylate has a different profile (1 donor, 4 acceptors, 4 rotatable bonds) [2]. The additional two hydrogen bond acceptors in the target compound, attributable to the nitro group, increase its potential for intermolecular interactions, which can influence crystal packing, co-crystal formation, and solubility parameters. This quantitative difference provides a basis for predicting and controlling solid-state properties during formulation or crystallization studies.

Crystallography Formulation Development Computational Chemistry

Validated Application Scenarios


Negative Control in DPP4, PREP, or FAP Assays

Based on its established IC50 > 100,000 nM against DPP4, PREP, and FAP [1], this compound is an ideal candidate for use as a negative control or for counter-screening in assays targeting these enzymes. Its demonstrated low affinity ensures it will not produce false-positive signals or interfere with the activity of more potent test compounds, providing a reliable baseline for assay validation.

Synthetic Intermediate for 5-Substituted Nicotinate Derivatives

The compound's nitro group at the 5-position is a versatile functional handle for further chemical elaboration [1]. It can be selectively reduced to an amino group or used in nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse array of 5-substituted nicotinic acid derivatives. This makes it a valuable building block in medicinal chemistry and agrochemical research programs .

Physicochemical Reference for QSAR and ADME Modeling

The accurately computed physicochemical properties (XLogP3-AA = 2.3, TPSA = 97 Ų, etc.) [1] provide a reliable data point for building or validating quantitative structure-activity relationship (QSAR) and absorption, distribution, metabolism, and excretion (ADME) models for compounds containing a nitro-pyridine scaffold. The distinct property differences relative to non-nitrated analogs offer critical parameterization data for predicting the behavior of related series.

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